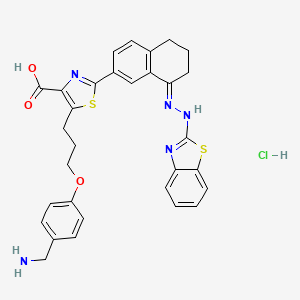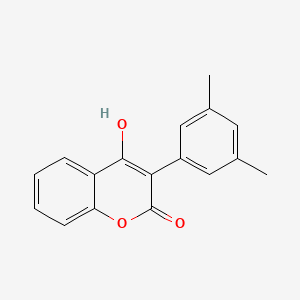
Xylocoumarol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xylocoumarol is a biochemical.
科学的研究の応用
Dental Health and Plaque Control
Xylocoumarol, commonly known as Xylitol, has been extensively studied for its dental health benefits. Research has shown that xylitol-containing products can significantly reduce the amount of dental plaque and acid production in saliva among schoolchildren. Notably, only xylitol-containing gum may also interfere with the microbial composition, suggesting its potential in modifying oral flora favorably (Holgerson et al., 2007). Furthermore, a 39-month xylitol chewing-gum program in initially 8-year-old school children indicated that long-term use of xylitol-containing chewing-gum can significantly reduce the growth of mutans streptococci in saliva and dental plaque, and lactobacilli-type bacteria in saliva (Mäkinen et al., 2008).
Caries Prevention in Children
Studies have indicated that xylitol is effective in preventing dental caries in young children. For instance, the use of xylitol wipes has been shown to significantly reduce caries incidence in young children compared with wipes without xylitol (Zhan et al., 2012). In addition, a novel study demonstrated that xylitol sugar, when given in a syrup or chewing gum, was effective in preventing acute otitis media and decreasing the need for antimicrobials (Uhari et al., 1998).
Maternal Use and Impact on Child's Oral Health
The maternal use of xylitol has been found to have long-lasting effects on a child's dental health. A Finnish study demonstrated that the maternal use of xylitol reduces caries occurrence and the need for restorative treatment in children, bringing it to the average level of the whole age cohort (Laitala et al., 2013).
Oral Flora and Bacterial Load
Xylocoumarol's effect on oral flora has been a subject of study as well. Research indicates that daily chewing on gums containing xylitol reduced the levels of salivary mutans streptococci significantly. However, a combination of probiotic and xylitol gums did not seem to enhance this effect significantly (Çaglar et al., 2007).
Dose-Response Relationship
The dose-response of mutans streptococci in plaque and unstimulated saliva to xylitol gum has been quantified. Studies suggest that xylitol at doses between 6.44 g/day and 10.32 g/day reduces mutans streptococci in plaque at 5 weeks and in plaque and unstimulated saliva at 6 months, indicating a plateau effect between these doses (Milgrom et al., 2006).
特性
CAS番号 |
15301-97-0 |
|---|---|
製品名 |
Xylocoumarol |
分子式 |
C17H14O3 |
分子量 |
266.296 |
IUPAC名 |
4-Hydroxy-3-(3,5-xylyl)coumarin |
InChI |
InChI=1S/C17H14O3/c1-10-7-11(2)9-12(8-10)15-16(18)13-5-3-4-6-14(13)20-17(15)19/h3-9,18H,1-2H3 |
InChIキー |
MEGNNNHOKFVHGC-UHFFFAOYSA-N |
SMILES |
O=C1OC2=C(C=CC=C2)C(O)=C1C3=CC(C)=CC(C)=C3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Xylocoumarol; BS 7173-D; Xilocumarol. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




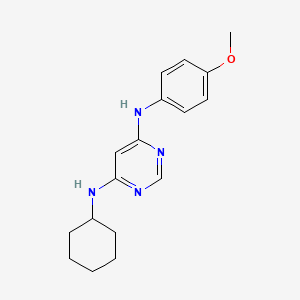
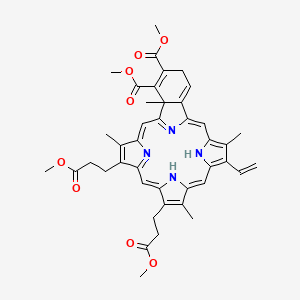
![(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B611792.png)
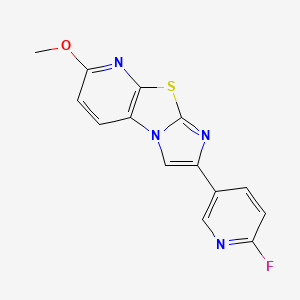
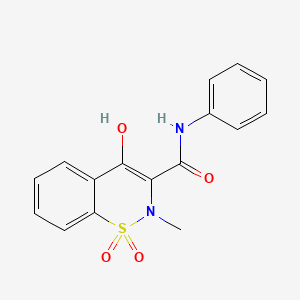
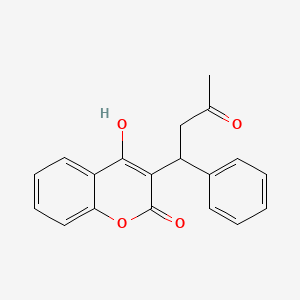
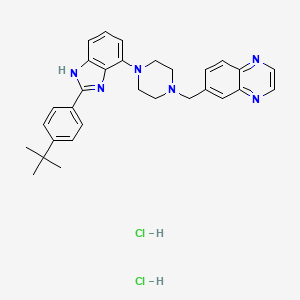
![sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B611803.png)
![[(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B611804.png)
![5-[3-[4-(Aminomethyl)phenoxy]propyl]-2-[(8e)-8-(1,3-Benzothiazol-2-Ylhydrazinylidene)-6,7-Dihydro-5h-Naphthalen-2-Yl]-1,3-Thiazole-4-Carboxylic Acid](/img/structure/B611806.png)
